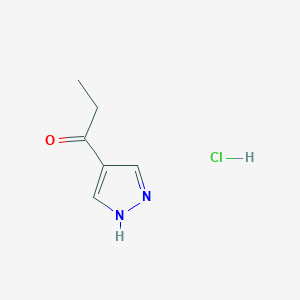

1-(1H-pyrazol-4-yl)propan-1-one hydrochloride

Description

1-(1H-Pyrazol-4-yl)propan-1-one hydrochloride (CAS: 1803601-29-7) is a pyrazole-derived compound featuring a ketone group at the propan-1-one position and a hydrochloride salt formulation. Its molecular formula is C₅H₈ClN₂O (molecular weight: 147.6 g/mol). Pyrazole rings are pharmacologically significant due to their ability to engage in hydrogen bonding and π-π interactions, making them common scaffolds in drug discovery . The hydrochloride salt enhances water solubility, a critical property for bioavailability and formulation in pharmaceutical applications .

Properties

IUPAC Name |

1-(1H-pyrazol-4-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHFZNVUWZIOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-29-7 | |

| Record name | 1-Propanone, 1-(1H-pyrazol-4-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride typically involves the reaction of pyrazole with propanone under acidic conditions to form the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(1H-pyrazol-4-yl)propan-1-one hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Key areas of research include:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, a derivative demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth in vitro.

- Anti-Cancer Properties: Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. A study found that compounds similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cells through caspase pathway activation .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. Pyrazole derivatives are believed to cross the blood-brain barrier and may provide protective effects against neurodegenerative diseases such as Alzheimer's disease. For example, a study highlighted the neuroprotective role of pyrazole compounds in reducing oxidative stress in neuronal cells .

Material Science

In materials science, this compound serves as a building block for synthesizing novel materials and catalysts. Its unique chemical structure allows it to participate in various chemical reactions, making it useful for developing new polymers and nanomaterials .

Several case studies illustrate the effectiveness of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for anticancer activity. The results indicated that certain derivatives, including those related to this compound, exhibited IC50 values below 10 µM against multiple cancer cell lines.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective properties of pyrazole compounds. The study found that treatment with these compounds reduced neuronal cell death by over 30% in models of oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings:

Solubility: Hydrochloride salts (e.g., 1-(1H-pyrazol-4-yl)propan-1-one HCl and 4-FMC HCl) exhibit superior water solubility compared to neutral analogs like 1-(5-hydroxy-1-phenylpyrazol-4-yl)ethan-1-one, facilitating intravenous administration .

Bioactivity :

- 4-FMC HCl ’s fluorophenyl group confers stimulant properties, unlike the target compound, which lacks aromatic substituents .

- 1-(1-(2-propyn-1-yl)pyrazol-4-yl)methanamine diHCl ’s amine group enables interactions with neurotransmitter receptors, suggesting divergent therapeutic applications .

Synthetic Accessibility : Acetyl chloride-mediated ketone formation (as in ) is a common synthetic route for pyrazole-ketone derivatives, including the target compound .

Research Implications and Limitations

- Structural Modifications: Substituting the pyrazole ring’s position (e.g., 1-phenyl vs. 1H-pyrazol-4-yl) alters electronic properties and binding affinities.

- Data Gaps: Limited solubility and pharmacokinetic data exist for 1-(1H-pyrazol-4-yl)propan-1-one HCl, necessitating further experimental validation .

- Contradictions: While hydrochloride salts generally improve solubility, notes transient color changes during 4-FMC HCl synthesis, hinting at stability challenges under certain conditions .

Biological Activity

1-(1H-pyrazol-4-yl)propan-1-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anti-inflammatory research.

This compound is characterized by its pyrazole ring structure, which is known for conferring a wide range of biological activities. The compound's hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, against various pathogens. The minimum inhibitory concentration (MIC) values demonstrated that some derivatives showed potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, with MICs as low as 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that certain pyrazole derivatives can inhibit the production of inflammatory cytokines like TNF-α and IL-6. For instance, compounds derived from similar pyrazole structures exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating potential therapeutic uses in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction may involve the inhibition of key enzymes or receptors involved in disease processes. For example, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been documented in related pyrazole derivatives, suggesting a pathway through which anti-inflammatory effects are mediated .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | MIC (μg/mL) |

|---|---|---|

| 1-(1H-pyrazol-3-yl)propan-1-one | Moderate antimicrobial | 0.5 |

| 1-(1H-pyrazol-5-yl)propan-1-one | High anti-inflammatory | 0.3 |

| This compound | Significant antimicrobial and anti-inflammatory | 0.22 |

This table highlights the distinct activity profile of this compound compared to other pyrazole derivatives.

Case Studies

Several studies have showcased the potential applications of this compound:

- Antimicrobial Efficacy : A study published in ACS Omega reported that derivatives including this compound demonstrated significant antimicrobial activity against clinical isolates, with a focus on biofilm formation inhibition .

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives, finding that modifications to the core structure could enhance activity against inflammatory markers .

- Pharmaceutical Development : Ongoing research is exploring the use of this compound as an intermediate in drug development, particularly for conditions related to inflammation and microbial infections .

Q & A

Basic: How can synthesis conditions for 1-(1H-pyrazol-4-yl)propan-1-one hydrochloride be optimized to reduce reaction time?

Methodological Answer:

Reaction time reduction often involves evaluating catalysts, solvent systems, and temperature. For instance, describes a 25–30-hour reflux with chloranil in xylene. To optimize:

- Catalyst Screening : Replace chloranil with milder oxidizing agents (e.g., DDQ) to accelerate cyclization.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.

- Microwave-Assisted Synthesis : Reduce time via controlled dielectric heating (e.g., 100–150°C for 1–2 hours).

Validate purity via HPLC or NMR post-optimization .

Advanced: What mechanistic role does chloranil play in the synthesis of pyrazole derivatives, and are there alternatives?

Methodological Answer:

Chloranil acts as a dehydrogenation agent, facilitating aromatization in pyrazole ring formation (). Alternatives include:

- DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Higher selectivity for electron-rich systems.

- MnO₂ : Effective for oxidative elimination but requires longer reaction times.

- Photoredox Catalysis : Enables radical-mediated pathways under visible light.

Mechanistic studies (e.g., NMR reaction monitoring or DFT calculations) can validate pathways .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use methanol (as in ) or ethanol/water mixtures. Monitor solubility gradients.

- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for polar impurities.

- Ion-Exchange Resins : Remove counterions (e.g., Cl⁻) using Dowex® resins.

Characterize purity via melting point (mp) analysis (e.g., 167–169°C in ) and LC-MS .

Advanced: How can crystallographic data resolve contradictions in structural assignments of pyrazole derivatives?

Methodological Answer:

Crystallography (e.g., ) provides definitive bond angles, torsion angles, and packing motifs. For conflicting

- Rietveld Refinement : Compare experimental XRD patterns with simulated data.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking).

- DFT Optimization : Align computed and experimental unit cell parameters (e.g., triclinic P1 systems in ).

Publish CIF files in repositories like the Cambridge Structural Database for peer validation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Refer to SDS guidelines ():

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation exposure.

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.

- First Aid : Immediate rinsing for skin/eye contact (15+ minutes) and medical evaluation for ingestion .

Advanced: How can structure-activity relationships (SAR) guide biological studies of this compound?

Methodological Answer:

- Functional Group Modification : Introduce substituents (e.g., halogens, methyl groups) at the pyrazole N1/C3 positions (see for analogous compounds).

- Docking Studies : Use SMILES/InChI () to model interactions with target proteins (e.g., kinases).

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination).

Cross-reference with crystallographic data to correlate steric/electronic effects with activity .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., pyrazole ring protons at δ 7.5–8.5 ppm).

- HPLC : Purity assessment using C18 columns (MeCN:H₂O mobile phase).

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Verify %C, %H, %N against theoretical values .

Advanced: How can computational modeling predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO.

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity.

Validate with experimental data (e.g., LogP from HPLC retention times) .

Advanced: How should researchers address contradictions in synthetic yield or purity data?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., solvent purity, catalyst loading).

- HPLC-MS Co-injection : Detect trace impurities (e.g., unreacted intermediates).

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy.

Publish raw data in supplementary materials for transparency .

Advanced: What strategies are effective in designing biological assays for understudied pyrazole derivatives?

Methodological Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural homology ( ).

- High-Throughput Screening (HTS) : Use fluorescence polarization or TR-FRET assays.

- Metabolic Stability : Assess microsomal half-life (e.g., rat liver microsomes).

Correlate results with computational ADMET profiles to prioritize leads .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.